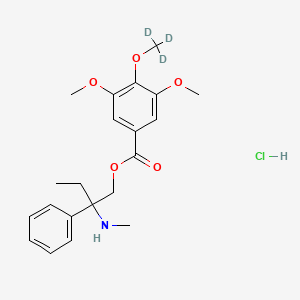

N-Demethyl Trimebutine-d3 (hydrochloride)

Description

Elucidating Metabolic Fate Through Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the metabolic pathways of drugs within a biological system. acs.orgnih.govnih.gov By introducing a labeled compound, researchers can track its transformation and identify the resulting metabolites. creative-proteomics.comyoutube.com The use of stable isotopes like deuterium (B1214612) is preferred as they are non-radioactive and safe for use in a wide range of studies. creative-proteomics.com This approach provides a detailed map of how a drug is processed in the body, which is crucial for understanding its efficacy and potential interactions. nih.gov

Enhancing Quantitative Bioanalytical Assays

Deuterated compounds are widely employed as internal standards in quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). researchgate.netscispace.comnih.gov The co-elution of the deuterated standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response. kcasbio.com This is because the deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer. scispace.com The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies to ensure the reliability and accuracy of bioanalytical data. kcasbio.comtandfonline.com

Properties

Molecular Formula |

C21H28ClNO5 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i5D3; |

InChI Key |

CTXAQAVYYROYHX-OWKBQAHQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)NC)OC.Cl |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Origin of Product |

United States |

Comprehensive Analytical Characterization of N Demethyl Trimebutine D3 Hydrochloride

Chromatographic Techniques for Separation and Detection

Chromatographic methods are paramount for the effective separation of N-Demethyl Trimebutine-d3 from complex matrices prior to its detection and quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the requirements of the analytical method.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Demethyl Trimebutine (B1183) and its analogs. Method development for its deuterated form, N-Demethyl Trimebutine-d3, would logically follow the principles established for the non-labeled compound. A typical HPLC method involves a reversed-phase column, which is effective for separating moderately polar compounds like N-Demethyl Trimebutine.

A study detailing the analysis of the non-deuterated analog, N-desmethyl-trimebutine, utilized a Partisil ODS2, 10 µm column. nih.gov The separation was achieved using an isocratic mobile phase, and detection was performed using a UV detector at 265 nm. nih.gov For N-Demethyl Trimebutine-d3, similar conditions would be expected to yield effective separation, with the primary difference being the mass of the analyte, which does not affect its retention time under standard HPLC conditions but is critical for mass spectrometric detection.

Key parameters for a typical HPLC method are summarized in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or ODS, e.g., Partisil ODS2 (10 µm) |

| Mobile Phase | Isocratic mixture of a buffer and an organic solvent |

| Detection | UV at 265 nm |

| Internal Standard | A structurally similar compound, e.g., procaine (B135) nih.gov |

The linearity of such methods for the non-deuterated analog has been established in the range of 20 ng/mL to 5000 ng/mL, with a limit of quantification around 20 ng/mL. nih.govresearchgate.net High extraction recovery, approximately 90%, has been reported for N-desmethyl-trimebutine from plasma samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are attributable to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and selective quantification of analytes in complex biological matrices.

In the context of trimebutine and its metabolites, UPLC-MS/MS methods have been developed for their simultaneous quantification. researchgate.net These methods provide the high throughput necessary for clinical and preclinical studies. A UPLC system can efficiently separate N-Demethyl Trimebutine-d3 from its parent drug, trimebutine, and other metabolites, delivering sharp and well-resolved peaks in a short run time. The use of a deuterated internal standard like N-Demethyl Trimebutine-d3 is crucial in such assays to compensate for matrix effects and variations in instrument response.

Gas Chromatography (GC) for Volatile Species or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-Demethyl Trimebutine, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.com One paper has reported the use of GC-MS for the analysis of trimebutine and its metabolites in human plasma. researchgate.netresearchgate.net

The derivatization process often involves converting polar functional groups, such as amines and carboxylic acids, into less polar and more volatile derivatives. mdpi.com A common derivatization procedure for compounds with amine groups is silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

While specific GC methods for N-Demethyl Trimebutine-d3 are not extensively documented in the literature, a general approach would involve:

Extraction: Isolation of the analyte from the sample matrix.

Derivatization: Reaction with a suitable agent to create a volatile derivative.

GC Separation: Injection onto a GC column (e.g., a capillary column with a non-polar stationary phase) for separation.

MS Detection: Detection and quantification using a mass spectrometer.

GC-MS offers high chromatographic resolution and is a valuable alternative to LC-MS, particularly for confirming the identity of metabolites. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of N-Demethyl Trimebutine-d3, providing molecular weight confirmation, structural information, and highly sensitive quantification.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like N-Demethyl Trimebutine. It is the most commonly employed ionization source in LC-MS methods for the analysis of trimebutine and its metabolites. nih.govscispace.comnih.gov In positive ion mode, ESI typically generates protonated molecular ions, [M+H]+. For N-Demethyl Trimebutine-d3, this would correspond to a specific mass-to-charge ratio (m/z) that is 3 Da higher than its non-deuterated counterpart. The high efficiency of ESI allows for very low limits of detection, often in the picogram to nanogram range. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. nih.govyoutube.com APCI is particularly useful for less polar and thermally stable compounds. nih.gov The ionization process in APCI occurs in the gas phase, initiated by a corona discharge. nih.govyoutube.com While ESI is more commonly reported for trimebutine analysis, APCI could be a viable alternative. nih.govnih.gov It can be less susceptible to matrix effects than ESI, which can be an advantage when analyzing complex samples. oup.com APCI also tends to produce singly charged ions, which simplifies spectral interpretation. nih.gov

The choice between ESI and APCI would depend on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity.

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for the quantification of analytes in complex mixtures. When operated in Multiple Reaction Monitoring (MRM) mode, it provides exceptional specificity by monitoring a specific precursor ion to product ion transition. scispace.comnih.gov

For the analysis of N-Demethyl Trimebutine-d3, a triple quadrupole mass spectrometer is typically used. nih.govscispace.com The process involves:

Selection of the Precursor Ion: The protonated molecular ion of N-Demethyl Trimebutine-d3 is selected in the first quadrupole.

Fragmentation: The selected ion is fragmented in the collision cell (second quadrupole).

Selection of the Product Ion: A specific, stable fragment ion is selected in the third quadrupole and detected.

This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.

The MRM transitions for the non-deuterated N-desmethyl-trimebutine (nor-TMB) have been reported as m/z 374.0 → 195.0. scispace.comnih.gov For the deuterated internal standard, N-Demethyl Trimebutine-d3, the precursor ion would be expected to have an m/z of 377.0. The fragmentation pattern is unlikely to be significantly altered by the deuterium (B1214612) labeling, so a corresponding product ion would be monitored.

The table below summarizes the expected MRM parameters for N-Demethyl Trimebutine-d3, based on the data for its non-deuterated analog.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| N-Desmethyl Trimebutine | 374.0 | 195.0 | Positive ESI |

| N-Demethyl Trimebutine-d3 | 377.0 (inferred) | 195.0 or 198.0 (inferred) | Positive ESI |

The use of a stable isotope-labeled internal standard like N-Demethyl Trimebutine-d3 in MRM assays is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and experiences similar ionization effects, ensuring high accuracy and precision. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the analyte, a critical step in structural confirmation.

For N-Demethyl Trimebutine-d3 (hydrochloride), the molecular formula of the free base is C₂₁H₂₄D₃NO₅. The introduction of three deuterium atoms in place of three protium (B1232500) atoms results in a predictable increase in the monoisotopic mass compared to the non-deuterated analogue, N-Demethyl Trimebutine (nor-TMB). chemspider.com An HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) mass analyzer, can measure this mass with precision in the low parts-per-million (ppm) range, allowing for confident differentiation from other potential isobaric impurities.

Tandem mass spectrometry (MS/MS) further elucidates the structure through controlled fragmentation. For the non-deuterated nor-TMB, a characteristic fragmentation transition has been identified as m/z 374.0 → 195.0 using a triple quadrupole mass spectrometer. nih.gov For the d3-labeled compound, the precursor ion mass would be shifted to approximately m/z 377.0. The mass of the resulting fragment ions would depend on the specific location of the deuterium labels. If the labels are on a part of the molecule that is retained in the fragment, the fragment ion's mass will also be shifted. This fragmentation pattern serves as a unique fingerprint, confirming the compound's identity and the location of the isotopic label.

Table 1: Theoretical Mass Data for N-Demethyl Trimebutine-d3

| Compound Name | Molecular Formula (Free Base) | Monoisotopic Mass (m/z) [M+H]⁺ |

|---|---|---|

| N-Demethyl Trimebutine | C₂₁H₂₇NO₅ | 374.19675 |

Note: The table presents calculated theoretical masses. Experimental values from HRMS would be expected to align within a narrow margin of error (typically < 5 ppm).

On-Line Hydrogen/Deuterium Exchange LC/MS for Active Site Characterization

On-line Hydrogen/Deuterium (H/D) exchange coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique used to probe the structure of molecules by identifying the number of labile hydrogens. nih.gov Labile hydrogens, such as those in -OH, -NH, -SH, or -COOH groups, can readily exchange with deuterium atoms when the sample is introduced into a deuterated mobile phase (e.g., D₂O instead of H₂O).

In the context of N-Demethyl Trimebutine-d3 (hydrochloride), this technique is particularly useful for characterizing the secondary amine (-NH) group, which constitutes a key active site. When an LC/MS analysis is performed using a D₂O-containing mobile phase, the proton on the nitrogen atom will exchange for a deuterium atom. This exchange results in an increase of one mass unit in the observed m/z value of the molecular ion.

This predictable mass shift provides direct evidence for the presence of a single labile hydrogen at the secondary amine site, confirming the N-demethylation of the parent Trimebutine molecule. This method is highly specific and can distinguish between isomers, such as an N-oxide and a hydroxylated metabolite, by revealing the number of exchangeable protons, thereby complementing the data obtained from HRMS and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation and confirmation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of N-Demethyl Trimebutine-d3 would display a series of signals corresponding to the different types of protons in the molecule. Key expected signals include those from the aromatic protons on the phenyl and trimethoxybenzoyl rings, the methylene (B1212753) and methyl protons of the ethyl group, the protons of the butyl chain, and the N-methyl protons. The integration of these signals would correspond to the number of protons in each environment. Crucially, for the d3 isotopologue, the signal corresponding to the deuterated group (commonly a methoxy (B1213986) group for stable isotope-labeled standards) would be absent or significantly reduced, confirming the location of the isotopic label and allowing for the determination of isotopic enrichment.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the structure. For N-Demethyl Trimebutine-d3, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the quaternary carbon, and the aliphatic carbons of the butyl chain and N-methyl group. The carbon atom bonded to the deuterium atoms would exhibit a characteristic multiplet (typically a triplet) due to C-D coupling and would have a significantly lower intensity compared to protonated carbons, providing definitive confirmation of the deuteration site.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for N-Demethyl Trimebutine-d3

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Phenyl & Benzoyl) | 6.5 - 8.0 | 105 - 155 |

| Methoxy (-OCH₃) | 3.7 - 4.0 | 55 - 65 |

| Ester Methylene (-OCH₂-) | ~4.2 | ~60 |

| N-Methyl (-NCH₃) | ~2.3 | ~35 |

| Aliphatic (Butyl Chain) | 0.8 - 2.0 | 10 - 40 |

Note: These are generalized chemical shift ranges. Actual values depend on the solvent and other molecular factors.

To unequivocally confirm the complex structure of N-Demethyl Trimebutine-d3, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within individual spin systems. For this molecule, COSY would be used to trace the correlations within the ethyl group and the butyl chain, confirming their structures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of the ¹³C spectrum for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the three-dimensional structure and conformation of the molecule in solution.

Together, these NMR techniques provide a comprehensive and definitive confirmation of the chemical structure and isotopic labeling of N-Demethyl Trimebutine-d3 (hydrochloride).

Spectroscopic Techniques for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis and purity assessment of compounds containing chromophores. N-Demethyl Trimebutine possesses two chromophoric systems: the phenyl ring and the 3,4,5-trimethoxybenzoyl moiety. These aromatic rings give rise to characteristic π-π* electronic transitions, resulting in strong UV absorbance.

Analyses of Trimebutine and its desmethyl metabolite using HPLC with UV detection have been reported at wavelengths of 215 nm and 265 nm. nih.govnih.gov The spectrum of a pure sample of N-Demethyl Trimebutine would show a characteristic profile with one or more absorption maxima (λₘₐₓ). A common λₘₐₓ for the trimethoxybenzoyl chromophore is around 266 nm. researchgate.net

For purity assessment, the UV-Vis spectrum of a production batch can be compared against that of a certified reference standard. The presence of impurities with different chromophores would alter the shape of the spectrum. Furthermore, UV-Vis detection, when coupled with a separation technique like HPLC, allows for the quantification of the main compound and any UV-active impurities. By applying the Beer-Lambert law, the concentration of the analyte can be determined, and its purity can be calculated as a percentage of the total peak area observed in the chromatogram. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification and structural elucidation of N-Demethyl Trimebutine-d3 (hydrochloride) by identifying the functional groups present in the molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.

The key functional groups in N-Demethyl Trimebutine-d3 (hydrochloride) and their expected IR absorption regions are:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group in the hydrochloride salt form.

N-H Stretch: A moderate absorption band is anticipated in the range of 2400-2800 cm⁻¹ corresponding to the N-H stretching of the secondary amine hydrochloride.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl and methyl groups will likely be observed between 2850 and 3000 cm⁻¹. The C-D stretching vibrations from the deuterated methyl group are expected at a lower frequency, typically around 2100-2250 cm⁻¹, due to the heavier mass of deuterium compared to hydrogen.

C=O Stretch (Ester): A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is predicted to be prominent in the range of 1710-1730 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester and Ether): The C-O stretching vibrations from the ester and methoxy ether groups will likely result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H Bend: The N-H bending vibration of the secondary amine is expected to cause an absorption band in the 1550-1650 cm⁻¹ range.

A theoretical IR absorption table for N-Demethyl Trimebutine-d3 (hydrochloride) is presented below:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid HCl) | 2500-3300 | Broad, Strong |

| N-H Stretch (Secondary Amine HCl) | 2400-2800 | Moderate |

| C-H Stretch (Aromatic) | 3000-3100 | Moderate |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-D Stretch (Aliphatic) | 2100-2250 | Moderate |

| C=O Stretch (Ester) | 1710-1730 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Variable |

| N-H Bend (Secondary Amine) | 1550-1650 | Moderate |

| C-O Stretch (Ester, Ether) | 1000-1300 | Strong |

Validation Parameters for Analytical Methodologies of N-Demethyl Trimebutine-d3 (hydrochloride)

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data for N-Demethyl Trimebutine-d3 (hydrochloride). The following sections detail the key validation parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for its determination in biological matrices.

Selectivity and Specificity

The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample. In the context of N-Demethyl Trimebutine-d3 (hydrochloride), this involves ensuring that no interference from endogenous plasma components or other metabolites occurs at the retention time of the analyte and its internal standard. Specificity is typically demonstrated by analyzing blank matrix samples from multiple sources and comparing them with spiked samples to confirm the absence of interfering peaks. For LC-MS/MS methods, the use of specific precursor-to-product ion transitions provides a high degree of selectivity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For the quantification of N-Demethyl Trimebutine, a linear range of 10–1,000 ng/mL in human plasma has been established. synzeal.com The linearity is typically evaluated by a seven-point calibration curve using a weighted linear regression analysis (1/x), which consistently yields correlation coefficients (r) greater than 0.99. synzeal.com

| Parameter | Value |

| Linearity Range | 10–1,000 ng/mL |

| Calibration Points | 7 |

| Regression Model | Weighted Linear Regression (1/x) |

| Correlation Coefficient (r) | > 0.99 |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed over several days. For N-Demethyl Trimebutine, the accuracy has been reported to be within 90.0–98.5% of the nominal concentrations. synzeal.com The intra- and inter-day coefficients of variation (CVs) were found to be less than 8.7%. synzeal.com

| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |

| Low | < 8.7% | < 8.7% | 90.0–98.5% |

| Medium | < 8.7% | < 8.7% | 90.0–98.5% |

| High | < 8.7% | < 8.7% | 90.0–98.5% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. For N-Demethyl Trimebutine, the LOD has been established at 1 ng/mL, with a signal-to-noise ratio greater than 3. synzeal.com The Lower Limit of Quantification (LLOQ) is reported as 10 ng/mL, with a coefficient of variation of 8.2%. synzeal.com

| Parameter | Value |

| Limit of Detection (LOD) | 1 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Parameter | Value |

| Overall Method Recovery | 72% |

| Matrix Effect | 171% (Ion Enhancement) |

In Vitro and Preclinical Metabolic Studies of N Demethyl Trimebutine

Elucidation of N-Demethyl Trimebutine (B1183) Metabolic Pathways

The biotransformation of Trimebutine is a multi-step process that begins with two primary competing pathways: N-demethylation and ester hydrolysis. nih.govosti.gov The resulting metabolites, including N-Demethyl Trimebutine, undergo further metabolic changes before excretion. drugbank.comwikipedia.org

The initial and a major metabolic step for Trimebutine is N-demethylation, which produces the pharmacologically active metabolite N-Demethyl Trimebutine (nor-trimebutine). drugbank.comkoreascience.kr This process is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. koreascience.kr Studies have indicated that Trimebutine's high lipophilicity makes it a favorable substrate for N-demethylation. nih.govosti.gov N-Demethyl Trimebutine can be further metabolized through a second N-demethylation to form N-didesmethyltrimebutine. drugbank.com

While specific CYP isoforms responsible for Trimebutine's demethylation are not definitively identified in the provided results, studies on similar N-demethylation processes, such as that of trimethadione, point to the significant involvement of CYP2E1, with contributions from CYP3A4 and CYP2C9. nih.govnih.gov This suggests that these enzymes could also play a role in the metabolism of Trimebutine.

Following or competing with N-demethylation, Trimebutine and its metabolites undergo ester hydrolysis, catalyzed by esterases, breaking the ester bond to form corresponding alcohol and acid metabolites. nih.govkoreascience.kr The primary alcohol metabolite of Trimebutine is 2-dimethylamino-2-phenylbutan-1-ol. wikipedia.org

Subsequent to these initial steps, the metabolites, including the N-demethylated and hydrolyzed products, are subject to Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The main conjugation pathways identified for Trimebutine metabolites are glucuronidation and sulfation. drugbank.comwikipedia.org Glucuronidation, the attachment of glucuronic acid, is a common pathway for compounds with hydroxyl or amine groups. nih.govnih.gov Similarly, sulfation involves the addition of a sulfonate group. These conjugation processes are critical for the final clearance of the drug's metabolites from the body. drugbank.comnih.gov

In Vitro Metabolic Stability Assessment in Biological Matrices (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is a key parameter evaluated during drug development, providing insights into its persistence in the body. This is often assessed using in vitro systems like liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govnih.govmdpi.com

In vitro experiments using liver microsomes from different species have been instrumental in understanding Trimebutine's metabolism. nih.govosti.gov For instance, studies have shown that N-demethylating activities are present and vary between species in liver microsomes. nih.gov The stability of a compound in these systems is typically measured by its half-life (t½) and intrinsic clearance (CLint). While specific quantitative data for N-Demethyl Trimebutine's stability is not detailed in the provided search results, the extensive metabolism of the parent compound, Trimebutine, suggests that both it and its metabolites are actively processed in these biological matrices. koreascience.kr The general approach involves incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. nih.govmdpi.com

| Biological Matrix | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Liver Microsomes | Human | Half-life (t½) | Data Not Available | N/A |

| Liver Microsomes | Rat | N-demethylating activity | Higher than in dogs | nih.gov |

| Liver Microsomes | Dog | N-demethylating activity | Lower than in rats | nih.gov |

| Hepatocytes | Human | Intrinsic Clearance (CLint) | Data Not Available | N/A |

| Hepatocytes | Rat | Intrinsic Clearance (CLint) | Data Not Available | N/A |

Species-Specific Metabolic Differences and Their Enzymatic Basis in Preclinical Models

Significant species-specific differences have been observed in the metabolic pathways of Trimebutine, which consequently affects the formation and subsequent metabolism of N-Demethyl Trimebutine. These differences are largely attributed to the varying activities of metabolic enzymes across species. nih.govosti.gov

In dogs, studies have shown that Trimebutine is preferentially metabolized via N-demethylation first, followed by ester hydrolysis and then conjugation. nih.govosti.gov Conversely, in rats, a significant portion of Trimebutine appears to undergo ester hydrolysis before N-demethylation. nih.govosti.gov

In vitro experiments have corroborated these in vivo findings. Both ester-hydrolyzing and N-demethylating activities were found to be higher in rat liver microsomes compared to those from dogs. nih.govosti.gov In contrast, the conjugating activity, such as glucuronidation, was higher in dogs than in rats. nih.govosti.gov These enzymatic differences provide a basis for the observed species-specific metabolic profiles.

| Species | Predominant Initial Metabolic Pathway | Relative Enzymatic Activity (In Vitro) | Reference |

|---|---|---|---|

| Dog | N-demethylation > Ester Hydrolysis | Lower N-demethylating & Ester-hydrolyzing Activity; Higher Conjugating Activity | nih.govosti.gov |

| Rat | Ester Hydrolysis is a major initial pathway | Higher N-demethylating & Ester-hydrolyzing Activity; Lower Conjugating Activity | nih.govosti.gov |

Pharmacokinetic Investigation of N Demethyl Trimebutine in Preclinical Models Utilizing N Demethyl Trimebutine D3 Hydrochloride

Bioanalytical Method Development for N-Demethyl Trimebutine (B1183) and its Metabolites using Deuterated Standards

The accurate quantification of N-Demethyl Trimebutine (nor-TMB) in biological samples like plasma is a prerequisite for reliable pharmacokinetic studies. To achieve this, robust bioanalytical methods are developed, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscispace.com The core of these methods is the use of a stable isotope-labeled internal standard (SIL-IS). N-Demethyl Trimebutine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612), serves as an ideal internal standard for the quantification of N-Demethyl Trimebutine.

The principle behind using a SIL-IS is that it behaves nearly identically to the analyte (the non-deuterated N-Demethyl Trimebutine) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its higher mass. This co-eluting, mass-differentiated standard compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy.

Method development involves several stages, including sample preparation, chromatographic separation, and mass spectrometric detection. A common sample preparation technique involves protein precipitation from plasma, followed by the addition of the deuterated internal standard. nih.govscispace.com The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a reverse-phase column. nih.govresearchgate.net Detection by a triple quadrupole mass spectrometer in positive electrospray ionization mode allows for specific monitoring of the mass transitions for both the analyte and the internal standard. nih.govscispace.com

Validation of these methods is performed according to regulatory guidelines and typically assesses linearity, accuracy, precision, and stability. For instance, a validated LC-MS/MS method for Trimebutine and nor-TMB demonstrated excellent performance across a specified concentration range. nih.govscispace.com

During method development, unexpected challenges can arise. For example, the discovery of a previously unreported metabolite, the N-Demethyl Trimebutine glucuronide conjugate, was prompted by inconsistencies during sample reanalysis. researchgate.net This unstable metabolite was found to revert to N-Demethyl Trimebutine post-extraction, causing an artificial increase in its concentration. researchgate.net The resolution involved modifying the extraction procedure to include an acidification step, ensuring the complete hydrolysis of the glucuronide conjugate and allowing for the accurate measurement of total N-Demethyl Trimebutine. researchgate.net

Table 1: Example of Bioanalytical Method Validation Parameters for nor-TMB This table is representative of typical validation results for LC-MS/MS methods.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10–1,000 ng/mL | nih.govscispace.com |

| Accuracy | Within 90.0–98.5% | nih.govscispace.com |

| Intra-day Coefficient of Variation (CV) | <8.7% | nih.govscispace.com |

| Inter-day Coefficient of Variation (CV) | <8.7% | nih.govscispace.com |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | researchgate.net |

Absorption and Distribution Studies in Non-Human Biological Systems

Following oral administration, the parent drug Trimebutine is rapidly absorbed. drugbank.com It undergoes extensive first-pass metabolism in the liver, where it is converted to N-Demethyl Trimebutine (nor-TMB). drugbank.comscispace.com This metabolite, nor-TMB, is pharmacologically active and often reaches higher plasma concentrations than Trimebutine itself. scispace.comnih.gov

Studies in preclinical animal models, such as rats and dogs, are critical for understanding the absorption and subsequent distribution that leads to this metabolic profile. The distribution of Trimebutine and its metabolites is influenced by factors like lipophilicity and species-specific enzyme activity. nih.gov Trimebutine, being highly lipophilic, is more susceptible to N-demethylation by microsomal enzymes than its less lipophilic hydrolyzed metabolites. nih.gov

In vivo studies in dogs and rats have revealed significant species differences in the primary metabolic pathways, which indirectly reflects distribution to metabolic sites like the liver and small intestine. nih.gov

In Dogs: When Trimebutine is administered, it is preferentially metabolized via N-demethylation, followed by ester hydrolysis and then conjugation. This indicates efficient distribution to hepatic sites where N-demethylation occurs. nih.gov

In Rats: A considerable portion of Trimebutine is metabolized by ester hydrolysis before N-demethylation. nih.gov This suggests a different balance of enzyme activities or distribution to tissues with high esterase activity, such as the small intestine. nih.gov

In vitro experiments using liver and small intestine homogenates from these species support the in vivo findings, showing that both ester-hydrolyzing and N-demethylating activities are higher in rats than in dogs, while the subsequent conjugating activity is higher in dogs. nih.gov Trimebutine is also thought to accumulate in the stomach and intestinal walls, with low transfer across the fetal barrier. drugbank.com

Table 2: Predominant Initial Metabolic Pathways in Preclinical Models

| Preclinical Model | Predominant Initial Metabolic Pathway for Trimebutine | Reference |

|---|---|---|

| Dog | N-demethylation | nih.gov |

| Rat | Ester hydrolysis | nih.gov |

Elimination Kinetics and Half-Life Determination in Preclinical Species

The elimination of N-Demethyl Trimebutine is governed by further metabolism and excretion. After its formation from Trimebutine, N-Demethyl Trimebutine can undergo a second N-demethylation to form N-didesmethyltrimebutine or be subjected to conjugation with glucuronic acid or sulfate. drugbank.comresearchgate.net The elimination kinetics generally follow a first-order process, where the rate of elimination is proportional to the plasma concentration. nih.govnih.gov

The elimination half-life (t½) is a key pharmacokinetic parameter representing the time required for the drug concentration to decrease by half. nih.gov For the parent drug Trimebutine, the elimination half-life is approximately 1 to 2.8 hours. drugbank.com While specific half-life data for N-Demethyl Trimebutine in preclinical species is not extensively detailed in the provided context, studies in different human populations have shown variability, suggesting that genetic and physiological factors can influence its elimination. latamjpharm.org

Preclinical studies highlight significant species differences in metabolic clearance. nih.gov In dogs, after the initial N-demethylation of Trimebutine, subsequent metabolites are efficiently conjugated, a pathway that is less dominant in rats. nih.gov This difference in conjugating activity directly impacts the elimination rate and profile of N-Demethyl Trimebutine and its downstream metabolites in these species. nih.gov

Table 3: Metabolic Elimination Pathways of Trimebutine and its Metabolites

| Compound | Metabolic Reaction | Resulting Metabolite | Reference |

|---|---|---|---|

| Trimebutine | N-demethylation | N-Demethyl Trimebutine (nor-TMB) | drugbank.com |

| Trimebutine | Ester Hydrolysis | Alcohol-moiety metabolites | nih.gov |

| N-Demethyl Trimebutine | N-demethylation | N-didesmethyltrimebutine | drugbank.com |

| N-Demethyl Trimebutine | Glucuronidation | NDMT glucuronide conjugate | researchgate.net |

Excretion Profiles in Experimental Animals

The primary route of elimination for Trimebutine and its metabolites is through the kidneys. drugbank.com Studies show that approximately 94% of an orally administered dose of Trimebutine is excreted in the urine in the form of various metabolites. drugbank.com A smaller fraction, around 5-12%, is eliminated through feces. drugbank.com Very little of the parent drug is excreted unchanged, with less than 2.4% recovered in the urine, underscoring the extensiveness of its metabolism. drugbank.com

Detailed studies in experimental animals provide a clearer picture of the metabolite composition in excreta. By simultaneously administering Trimebutine and a deuterium-labeled hydrolyzed metabolite to dogs and rats, researchers could estimate the ratios of different urinary metabolites using GC/MS. nih.gov The results highlighted distinct excretion profiles between the species, driven by their different metabolic efficiencies. nih.gov

In Dogs: The excretion profile showed that after the initial, preferential N-demethylation of Trimebutine, the subsequent metabolites were formed. When a deuterated version of the hydrolyzed metabolite was given directly, the major component in urine was the conjugated form of this alcohol, with much smaller amounts of its N-demethylated products. This confirms that in dogs, conjugation is a highly efficient excretion pathway for hydrolyzed metabolites. nih.gov

In Rats: The excretion data supported the finding that ester hydrolysis is a more significant initial metabolic step compared to dogs. The profile of urinary metabolites reflected this difference in initial metabolism. nih.gov

Table 4: Summary of Trimebutine Excretion

| Parameter | Finding | Reference |

|---|---|---|

| Primary Route of Excretion | Renal (Urine) | drugbank.com |

| Total Urinary Excretion (% of Dose) | ~94% (as metabolites) | drugbank.com |

| Fecal Excretion (% of Dose) | 5-12% | drugbank.com |

| Unchanged Drug in Urine (% of Dose) | <2.4% | drugbank.com |

Impact of Deuteration on Pharmacokinetic Parameters (Kinetic Isotope Effect) in Preclinical Models

The use of N-Demethyl Trimebutine-d3 extends beyond its role as an internal standard; it is also a tool to study metabolic pathways via the kinetic isotope effect (KIE). The KIE occurs when replacing an atom (like hydrogen) with its heavier isotope (deuterium) alters the rate of a chemical reaction. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.

N-demethylation is a metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes and involves the cleavage of a C-H bond on the methyl group. nih.gov Replacing the hydrogens on the N-methyl group of N-Demethyl Trimebutine with deuterium to create N-Demethyl Trimebutine-d3 would be expected to slow down its subsequent metabolism via a second demethylation step. nih.gov

While direct studies on the KIE of N-Demethyl Trimebutine-d3 are not available in the provided context, the principle has been demonstrated with other drugs. For example, in the case of enzalutamide, an N-trideuteromethyl analogue (d3-ENT) was created to attenuate the N-demethylation pathway. nih.gov

In Vitro: The intrinsic clearance of d3-ENT in rat and human liver microsomes was significantly lower (by 49.7% and 72.9%, respectively) than that of non-deuterated enzalutamide, corresponding to a KIE of approximately 2. nih.gov

In Vivo (Rats): Oral administration of d3-ENT resulted in a 35% higher maximum plasma concentration (Cmax) and a 102% higher total exposure (AUC) compared to the non-deuterated compound. nih.gov Correspondingly, the exposure to the N-demethylated metabolite was reduced eightfold. nih.gov

These findings provide a strong model for the expected pharmacokinetic impact of deuteration on N-Demethyl Trimebutine. The deuteration in N-Demethyl Trimebutine-d3 would likely slow its clearance, potentially increasing its half-life and plasma exposure while reducing the formation of the N-didesmethyltrimebutine metabolite. This strategy is a key approach in medicinal chemistry to modulate pharmacokinetic properties and improve a drug's metabolic profile. nih.gov

Table 5: Observed Kinetic Isotope Effect on Pharmacokinetic Parameters of Deuterated Enzalutamide (d3-ENT) in Rats This table illustrates the potential impact of deuteration, serving as an analogy for N-Demethyl Trimebutine-d3.

| Pharmacokinetic Parameter | Change Observed for d3-ENT vs. ENT | Reference |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 35% Higher | nih.gov |

| Area Under the Curve (AUC) | 102% Higher | nih.gov |

| Exposure of N-demethyl Metabolite | 8-fold Lower | nih.gov |

| Intrinsic Clearance (CLint) in vitro | ~50% Lower | nih.gov |

Molecular and Cellular Pharmacodynamics of N Demethyl Trimebutine

Receptor Binding Affinities and Selectivity

N-Demethyl Trimebutine (B1183) (NDTMB) exhibits a notable affinity for peripheral opioid receptors, where it acts as a weak agonist at mu (µ), delta (δ), and kappa (κ) receptor subtypes. wikipedia.orgdrugbank.com This interaction is considered a key mechanism in the modulation of gastrointestinal motility and visceral sensitivity.

Research indicates that both Trimebutine and NDTMB display a higher affinity for the µ-opioid receptor subtype compared to the δ and κ subtypes. drugbank.com In comparative studies with morphine, a potent µ-opioid agonist, Trimebutine and NDTMB are significantly less active. Specifically, Trimebutine and NDTMB were found to be 30- and 48-fold less active than morphine, respectively, at the µ receptor.

The receptor selectivity index, which provides a measure of the compound's preference for one receptor subtype over others, further elucidates the binding profile of NDTMB. The selectivity index for µ, δ, and κ receptors for NDTMB is 100:32:25. This indicates a clear preference for the µ receptor, followed by the δ and κ receptors. For comparison, the selectivity index for the parent compound, Trimebutine, is 100:12:14.4, and for morphine, it is 100:5:5, highlighting morphine's strong µ-receptor selectivity.

| Compound | Receptor Selectivity Index (Mu:Delta:Kappa) |

|---|---|

| N-Demethyl Trimebutine | 100:32:25 |

| Trimebutine | 100:12:14.4 |

| Morphine | 100:5:5 |

These findings classify N-Demethyl Trimebutine as a weak opioid agonist with a multi-receptor profile, which is believed to contribute to its ability to normalize gut motility rather than causing the pronounced inhibition typically associated with potent µ-opioid agonists.

Modulation of Ion Channels

The regulatory effects of N-Demethyl Trimebutine on gastrointestinal function are also attributed to its interaction with various ion channels in smooth muscle cells and neurons. While much of the research has focused on the parent compound, Trimebutine, specific actions of NDTMB have been identified.

Voltage-Gated L-type Calcium Channels: The parent compound, Trimebutine, is known to inhibit voltage-gated L-type calcium channels, which reduces calcium influx into gastrointestinal smooth muscle cells and thereby modulates contractility. wikipedia.org However, studies specifically investigating NDTMB have shown that at concentrations where it effectively blocks sodium currents, no significant effect on calcium currents was observed. nih.gov This suggests a potential difference in the ion channel modulation profiles between Trimebutine and its primary metabolite.

Delayed Rectifier K+ Channels: The parent drug, Trimebutine, also inhibits delayed rectifier potassium channels. drugbank.com This action is thought to contribute to its modulatory effects on gastrointestinal smooth muscle cell membrane potential. The specific contribution of NDTMB to this effect is an area for further investigation.

A key finding is NDTMB's potent blocking activity on sodium channels. In studies on sensory neurons from rat dorsal root ganglia, NDTMB was shown to block sodium currents with an IC50 value of 1.23 ± 0.19 µM. nih.gov This action is believed to contribute to its local anesthetic effects and its efficacy in relieving abdominal pain.

| Ion Channel | Effect of N-Demethyl Trimebutine | Quantitative Data (IC50) |

|---|---|---|

| Voltage-Gated Sodium Channels (Sensory Neurons) | Blockade | 1.23 ± 0.19 µM nih.gov |

| Voltage-Gated L-type Calcium Channels | No observed effect at concentrations that block sodium channels nih.gov | N/A |

Effects on Intracellular Signaling Pathways and Second Messengers

The binding of N-Demethyl Trimebutine to G protein-coupled opioid receptors suggests an influence on intracellular signaling pathways. Opioid receptors are known to couple to inhibitory G proteins (Gi/o), which in turn modulate the activity of adenylyl cyclase and affect the levels of the second messenger cyclic AMP (cAMP). Activation of these receptors typically leads to a decrease in intracellular cAMP levels. While this is the expected pathway, direct studies confirming the specific effects of NDTMB on cAMP levels and other second messenger systems, such as the inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) pathway, in gastrointestinal cells are currently limited.

Interactions with Gastrointestinal Peptides and Their Release

The regulatory actions of Trimebutine on gastrointestinal function are mediated in part through the modulation of the release of various gastrointestinal peptides. nih.gov As the main active metabolite, NDTMB is thought to play a significant role in these interactions. The parent compound has been shown to influence the release of:

Motilin: Trimebutine can induce the release of motilin, a hormone that stimulates gastric and small intestine motility, contributing to the prokinetic effects of the drug.

Vasoactive Intestinal Peptide (VIP): Trimebutine can also modulate the release of VIP, a neuropeptide that generally causes smooth muscle relaxation.

Gastrin and Glucagon: The release of gastrin, a hormone that stimulates gastric acid secretion, and glucagon, which has complex effects on gut motility, can also be influenced by Trimebutine.

While it is plausible that NDTMB mediates these effects, direct experimental evidence specifically detailing the impact of NDTMB on the release of these peptides is not yet extensively documented.

Electrophysiological Studies on Cellular Models

Electrophysiological studies have provided insights into the cellular mechanisms of action of N-Demethyl Trimebutine, particularly on neurons.

In studies using rat dorsal root ganglia neurons, NDTMB has been shown to block sodium currents. nih.gov This effect on voltage-gated sodium channels is consistent with a local anesthetic action and likely contributes to the analgesic properties of Trimebutine in conditions such as irritable bowel syndrome.

While direct electrophysiological studies of NDTMB on gastrointestinal smooth muscle cells are not as prevalent as those for its parent compound, the known effects of Trimebutine on these cells provide a basis for understanding the likely actions of its active metabolite. Trimebutine has been shown to modulate the electrical activity of gastric smooth muscle cells, affecting both slow waves and spike potentials which are crucial for coordinated contractions. nih.gov Given that NDTMB is the primary active metabolite, it is expected to contribute significantly to these electrophysiological effects that underlie the regulation of gut motility.

Degradation Pathway Studies and Stability Assessment of N Demethyl Trimebutine D3 Hydrochloride

Forced Degradation Stressors and Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. Such studies on Trimebutine (B1183) maleate (B1232345) have revealed its susceptibility to various stress conditions, providing a strong basis for predicting the behavior of N-Demethyl Trimebutine-d3 (hydrochloride). The decomposition of Trimebutine in solution typically follows first-order kinetics. yakhak.org

Acidic and Basic Hydrolysis: Trimebutine is susceptible to hydrolysis under both acidic and basic conditions, with the degradation being catalyzed by specific acid-base catalysis. yakhak.org

Alkaline Conditions: The compound undergoes significant degradation under basic conditions. Complete degradation of Trimebutine maleate has been observed upon refluxing with 0.1 M sodium hydroxide (B78521) (NaOH) at 100°C for 30 minutes. researchgate.net This indicates that the ester linkage is highly labile to base-catalyzed hydrolysis.

Acidic Conditions: Degradation also occurs under acidic conditions. nih.gov Studies investigating the pH-rate profile for Trimebutine maleate in Britton-Robinson buffer solutions (pH range 2-11.9) showed that the molecule is most stable in the pH range of 2 to 2.8. yakhak.orgaacp.me

Oxidative Conditions: Oxidative stress can also induce degradation. Studies on similar compounds have utilized hydrogen peroxide (H2O2) to simulate oxidative conditions, revealing degradation products under these circumstances. researchgate.netscielo.br

Photolytic Conditions: Trimebutine maleate is known to be photosensitive. yakhak.orgaacp.me Exposure of its solutions to ultraviolet (UV) radiation accelerates decomposition, making light protection a critical factor in storage. yakhak.orgaacp.me

Thermal Conditions: Elevated temperatures accelerate the degradation of Trimebutine. yakhak.org The maleate salt of Trimebutine is also known to be thermosensitive. google.com

The table below summarizes the forced degradation conditions applied to the parent compound, Trimebutine, which are indicative of the expected stability of N-Demethyl Trimebutine-d3 (hydrochloride).

| Stressor | Condition | Observed Effect on Trimebutine Maleate | Reference |

|---|---|---|---|

| Basic Hydrolysis | 0.1 M NaOH, reflux at 100°C for 30 min | Complete degradation | researchgate.net |

| Acidic/Basic Hydrolysis | Aqueous buffer solutions (pH 2-11.9) | Degradation is pH-dependent; most stable at pH 2-2.8 | yakhak.orgnih.gov |

| Photolytic | Exposure to UV rays | Accelerated decomposition | yakhak.orgaacp.me |

| Thermal | Elevated temperature | Accelerated decomposition | yakhak.org |

Identification and Structural Elucidation of Degradation Products

The primary degradation pathway for Trimebutine and, by extension, N-Demethyl Trimebutine-d3 (hydrochloride), is the hydrolysis of the ester bond. yakhak.orgresearchgate.net This cleavage results in the formation of an alcohol and a carboxylic acid.

For Trimebutine, alkaline hydrolysis yields two main degradation products:

3,4,5-trimethoxybenzoic acid researchgate.netgoogle.com

2-(dimethylamino)-2-phenylbutanol researchgate.netresearchgate.net

These products have been successfully separated from the intact drug using Thin Layer Chromatography (TLC) and characterized using spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS). researchgate.net

For N-Demethyl Trimebutine-d3 (hydrochloride), the analogous degradation products would be:

3,4,5-trimethoxybenzoic acid

2-(methylamino-d3)-2-phenylbutanol

The core structures of the known and expected degradation products are listed below.

| Parent Compound | Degradation Product Name | Chemical Structure |

|---|---|---|

| Trimebutine | 3,4,5-trimethoxybenzoic acid | C₁₀H₁₂O₅ |

| Trimebutine | 2-(dimethylamino)-2-phenylbutanol | C₁₂H₁₉NO |

| N-Demethyl Trimebutine-d3 (hydrochloride) (Expected) | 3,4,5-trimethoxybenzoic acid | C₁₀H₁₂O₅ |

| N-Demethyl Trimebutine-d3 (hydrochloride) (Expected) | 2-(methylamino-d3)-2-phenylbutanol | C₁₁H₁₄D₃NO |

Development of Stability-Indicating Analytical Methods for N-Demethyl Trimebutine-d3 (hydrochloride)

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For Trimebutine and its metabolite, N-Demethyl Trimebutine, several such methods have been developed, primarily using High-Performance Liquid Chromatography (HPLC). nih.govnih.govnih.gov

These methods are crucial for assessing the stability of the drug and would be directly applicable to analyzing N-Demethyl Trimebutine-d3 (hydrochloride). Key features of these methods include:

Chromatographic Separation: Reverse-phase HPLC is commonly employed, using columns such as C18 (ODS). nih.govnih.govresearchgate.net

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes containing an ion-pairing agent like heptane (B126788) sulfonic acid to improve peak shape and retention. nih.govnih.gov

Detection: UV detection is frequently used, with wavelengths set around 215 nm, 265 nm, or 275 nm. nih.govnih.govjpsionline.com

These HPLC methods have been validated to be linear, accurate, and precise for the quantification of Trimebutine and N-Demethyl Trimebutine in the presence of their degradation products. nih.govnih.govnih.gov

The table below outlines examples of stability-indicating methods developed for Trimebutine and its metabolite.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | ODS | Acetonitrile-5 mM heptane sulfonic acid disodium (B8443419) salt (45:55, v/v, pH 4) | UV at 215 nm | Determination of Trimebutine maleate in the presence of its degradation products. | nih.gov |

| HPLC | Partisil ODS2 10 µm | Not specified in abstract | UV at 265 nm | Simultaneous measurement of Trimebutine and N-Demethyl Trimebutine in human plasma. | nih.gov |

| Ion-pairing RP-HPLC | C18-bonded silica (B1680970) (4 µm) | Water-sodium acetate-heptanesulfonate-acetonitrile | UV at 267 nm | Simultaneous determination of Trimebutine and N-Demethyl Trimebutine in plasma. | nih.gov |

| RP-HPLC | XTerra® C18 (250 x 4.6 mm, 5 µm) | Gradient of 0.02 M Ammonium (B1175870) Acetate (B1210297) and acetonitrile | UV at 275 nm | Estimation of Trimebutine Maleate in tablet dosage form. | researchgate.netjpsionline.com |

Stability Profiles under Various Storage Conditions

The stability of N-Demethyl Trimebutine-d3 (hydrochloride) under defined storage conditions is critical for its use as an analytical standard. Based on data from the parent compound and related molecules, several factors are important.

In Solution: Aqueous solutions of Trimebutine maleate are most stable at a pH of 2-2.8. yakhak.orgaacp.me The stability is concentration-dependent, with lower concentrations degrading more rapidly. yakhak.orgaacp.me The addition of stabilizers such as citric acid can inhibit decomposition in solution. yakhak.orgaacp.me

In Biological Matrices: N-Demethyl Trimebutine has been shown to be very stable upon storage in human plasma, which is essential for pharmacokinetic and bioequivalence studies. nih.gov

Solid State: As a solid, N-Demethyl Trimebutine-d3 (hydrochloride) should be stored under controlled conditions. Supplier recommendations for the neat compound typically specify refrigeration at +4°C and protection from light. lgcstandards.comlgcstandards.comlgcstandards.com It is also advised to keep the compound away from strong acids and bases. moehs.com For formulated products like dry suspensions, storage at a temperature not exceeding 25°C is recommended, with a limited shelf-life after reconstitution. aacp.me

Applications of N Demethyl Trimebutine D3 Hydrochloride in Analytical and Biomedical Research

Utilization as a Quantitation Internal Standard in Bioanalytical Assays

In the realm of bioanalytical chemistry, the accurate quantification of drug metabolites in complex biological matrices like plasma and urine is paramount. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comnih.govnih.gov N-Demethyl Trimebutine-d3 (hydrochloride) serves as an ideal internal standard for the quantification of its non-labeled counterpart, N-desmethyltrimebutine (nor-TMB), which is the main active metabolite of the gastrointestinal drug trimebutine (B1183). nih.govscbt.comcymitquimica.comscispace.com

The key advantage of using a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest. acanthusresearch.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation, thus effectively compensating for variations in sample recovery and matrix effects. acanthusresearch.comnih.gov The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification.

Several validated LC-MS/MS methods have been developed for the simultaneous determination of trimebutine and its metabolites, including N-desmethyltrimebutine, in human plasma. nih.govresearchgate.netnih.gov While some methods have utilized other compounds as internal standards, the use of a deuterated analogue like N-Demethyl Trimebutine-d3 is preferred for its ability to provide more reliable and reproducible results, especially when dealing with inter-individual variability in patient samples. nih.govnih.gov

Table 1: Bioanalytical Methods Utilizing Deuterated Internal Standards

| Analyte(s) | Internal Standard | Matrix | Method | Linearity Range | Reference(s) |

| Trimebutine, N-desmethyltrimebutine | Haloperidol-d4 | Human Plasma | LC-MS/MS | 10-1,000 ng/mL | nih.govscispace.com |

| Olmesartan | Deuterated olmesartan | Human Plasma | HPLC-MS | 5-2500 ng/mL | nih.gov |

| Venetoclax | Venetoclax-D8 | Human Plasma | HPLC-ESI-Tandem Mass Spectrometry | 10.0-10000.0 pg/mL | researchgate.net |

| Lapatinib | Lapatinib-d3 | Human Plasma | LC-MS/MS | N/A | nih.gov |

Role in Tracing Metabolic Pathways and Drug Disposition in Preclinical Research

Understanding the metabolic fate of a drug is a critical aspect of preclinical research. Deuterium-labeled compounds, such as N-Demethyl Trimebutine-d3, play a significant role in elucidating metabolic pathways and drug disposition. wikipedia.orgdrugbank.comnih.gov By introducing a "heavy" version of a metabolite, researchers can readily distinguish it from the endogenously produced or administered parent drug's metabolites. medchemexpress.com

Trimebutine undergoes extensive first-pass metabolism, primarily through N-demethylation to form N-desmethyltrimebutine (nortrimebutine) and subsequent ester hydrolysis. drugbank.compatsnap.comaapharma.ca Studies have utilized deuterium-labeled compounds to investigate the distribution ratios of these alternative metabolic pathways. For instance, by co-administering trimebutine and a deuterium-labeled version of its hydrolyzed metabolite, researchers were able to determine the preferred metabolic route in different species by analyzing the composition of urinary metabolites using gas chromatography-mass spectrometry (GC/MS). drugbank.comnih.govosti.gov

Table 2: Preclinical Metabolic Studies of Trimebutine

| Study Focus | Labeled Compound Used | Animal Model | Key Findings | Reference(s) |

| Metabolic pathway distribution | Deuterium-labeled 2-dimethylamino-2-phenylbutanol-d3 | Rats, Dogs | Species differences in the preference for N-demethylation versus ester hydrolysis. | drugbank.comnih.govosti.gov |

| General Metabolism | Trimebutine | Humans, Rats, Dogs | N-desmethyltrimebutine is the main active metabolite. Other metabolites are formed via hydrolysis and conjugation. | wikipedia.orgdrugbank.comaapharma.ca |

Development of Certified Reference Materials for N-Demethyl Trimebutine

Certified Reference Materials (CRMs) are essential for ensuring the accuracy, comparability, and traceability of analytical measurements. sapphirebioscience.combioscience.co.ukcerilliant.commerckmillipore.com They are highly characterized materials with a certified property value, which are used to calibrate instruments and validate analytical methods. The development of CRMs for drug metabolites like N-desmethyltrimebutine is crucial for clinical and forensic toxicology, as well as for therapeutic drug monitoring. sapphirebioscience.combioscience.co.ukenv.go.jp

Isotopically labeled compounds, including N-Demethyl Trimebutine-d3, are instrumental in the production of these CRMs. tlcstandards.com High-purity CRMs for various compounds, including amino acids and proteins, have been developed using traceable methods, often involving isotope dilution mass spectrometry. nih.govnih.gov Organizations like the National Metrology Institute of Japan (NMIJ) and the National Institute for Minamata Disease (NIMD) produce CRMs that conform to international standards such as ISO 17034 and ISO/IEC 17025. merckmillipore.comenv.go.jpnih.gov The availability of a CRM for N-desmethyltrimebutine, potentially developed using its deuterated analogue, would provide a reliable standard for laboratories worldwide, ensuring the consistency and quality of analytical results.

Table 3: Organizations Involved in CRM Development

| Organization | Focus | Relevant Standards | Reference(s) |

| National Metrology Institute of Japan (NMIJ/AIST) | High-purity CRMs for amino acids | Traceable titration methods | nih.gov |

| National Institute for Minamata Disease (NIMD) | Hair and human urine CRMs for trace element analysis | ISO Guide 35, ISO 17025 | env.go.jp |

| Cerilliant (Merck) | CRMs for various applications including pharmaceuticals and toxicology | ISO 17034, ISO/IEC 17025, ISO 9001 | cerilliant.commerckmillipore.com |

| TLC Pharmaceutical Standards | Custom synthesis of isotopically labeled APIs and metabolites | ISO 17034, ISO 17025 | tlcstandards.com |

Contribution to Understanding Reaction Kinetics via Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. nih.govnih.govcapes.gov.bryoutube.com A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. By measuring the KIE, researchers can determine whether the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

In the context of drug metabolism, deuterium KIEs are particularly useful for studying reactions catalyzed by cytochrome P450 (P450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.govcapes.gov.br The N-demethylation of drugs is a common P450-catalyzed reaction. The use of a deuterated compound like N-Demethyl Trimebutine-d3, where the deuterium atoms are on the methyl group, can help to probe the mechanism of its formation from trimebutine.

If a significant primary deuterium KIE is observed during the N-demethylation of trimebutine to form N-desmethyltrimebutine, it would provide strong evidence that the cleavage of the C-H bond on the methyl group is the rate-limiting step in this metabolic transformation. nih.govnih.gov This information is crucial for understanding the enzyme's catalytic mechanism and can have implications for drug design, as strategic deuteration can sometimes be used to favorably alter a drug's metabolic profile. nih.govnih.gov For example, a study on the metabolic demethylation of temazepam showed a primary deuterium isotope effect of 3.6, indicating that the oxidative cleavage of the C-H bonds of the methyl group is rate-determining. rsc.org

Table 4: Examples of Kinetic Isotope Effect Studies in Drug Metabolism

| Compound | Labeled Position | Enzyme System | Observed KIE | Conclusion | Reference(s) |

| Temazepam | 1-CD3 | Mouse liver homogenate | 3.6 | Oxidative cleavage of the 1-methyl C-H bonds is rate-determining. | rsc.org |

| Morphine | N-demethylation | P450-linked | Not specified | First report of a KIE in P450-linked drug metabolism. | nih.govnih.gov |

Future Directions and Emerging Research Avenues for N Demethyl Trimebutine D3 Hydrochloride

Exploration of Novel Synthetic Strategies for Isotopic Enrichment

The synthesis of isotopically labeled compounds is crucial for their application in research. While specific synthetic routes for N-Demethyl Trimebutine-d3 are not extensively published in mainstream literature, general principles of deuterium (B1214612) labeling can be applied. The synthesis of the non-deuterated parent compound, N-desmethyltrimebutine, has been described. nih.gov Future research will likely focus on developing more efficient and site-specific deuteration methods.

Novel strategies may include:

Use of Deuterated Precursors: A straightforward approach involves incorporating deuterium during the synthesis. For N-Demethyl Trimebutine-d3, this would likely involve using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate, in the final N-methylation step of a didemethylated precursor.

Acid-Catalyzed Deuteration: Recent studies have shown facile Brønsted acid-catalyzed deuteration at methyl groups of certain N-heteroarylmethanes. rsc.org Exploring similar acid-catalyzed hydrogen-deuterium exchange reactions under mild conditions could offer a cost-effective method for producing N-Demethyl Trimebutine-d3 from its non-deuterated counterpart.

The development of scalable syntheses is essential for making these labeled compounds more accessible for widespread research. ornl.gov

Table 1: Comparison of Hydrogen and Deuterium Properties

This table outlines the fundamental physical differences between hydrogen and its isotope deuterium, which underpin the utility of deuterated compounds.

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication for N-Demethyl Trimebutine-d3 |

| Nucleus Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is approximately twice as heavy. |

| Atomic Mass (amu) | ~1.008 | ~2.014 | Creates a distinct mass shift detectable by mass spectrometry. |

| Bond Strength (e.g., C-X) | C-H | C-D (Stronger) | The C-D bond is more resistant to enzymatic or chemical cleavage. wpmucdn.com |

| Vibrational Frequency | Higher | Lower | Affects the molecule's energy state and reaction kinetics. |

Application in Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The primary and most immediate application of N-Demethyl Trimebutine-d3 is as an internal standard in bioanalytical assays. medchemexpress.com The development of sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for pharmacokinetic studies of Trimebutine (B1183). nih.gov

Internal Standard for Mass Spectrometry: In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. N-Demethyl Trimebutine-d3 is an ideal SIL-IS for the quantification of N-Demethyl Trimebutine in biological matrices like plasma. mdpi.com It co-elutes with the analyte but is distinguished by its higher mass. This corrects for variations in sample preparation, extraction recovery, and matrix effects, leading to highly accurate and precise measurements. scispace.comnih.gov

Enhanced Resolution: The mass difference of 3 Daltons (due to the three deuterium atoms) provides a clear and unambiguous signal separation from the non-deuterated analyte in the mass spectrometer, preventing cross-signal interference.

Metabolite Discovery: During the analysis of a Trimebutine study, an unstable metabolite, NDMT glucuronide, was discovered, which interfered with the quantification of N-desmethyltrimebutine (NDMT). nih.gov The use of a stable internal standard like N-Demethyl Trimebutine-d3 is critical in such investigations to ensure that analytical variability can be ruled out, helping to correctly identify and characterize novel metabolic products.

Table 2: Example LC-MS/MS Parameters for Trimebutine Metabolite Analysis

This table shows typical mass transitions used in the detection of Trimebutine and its primary metabolite, for which N-Demethyl Trimebutine-d3 would serve as an ideal internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Trimebutine (TMB) | 388.0 | 343.0 | scispace.com |

| N-Demethyl Trimebutine (nor-TMB) | 374.0 | 195.0 | scispace.com |

| N-Demethyl Trimebutine-d3 | ~377.0 | ~195.0 or other specific fragment | Theoretical |

Utilization in Mechanistic Studies of Enzyme Kinetics and Drug-Target Interactions

The substitution of hydrogen with deuterium can significantly alter the rate of reactions involving the cleavage of that bond, a phenomenon known as the Kinetic Isotope Effect (KIE). wpmucdn.com

Probing Metabolic Pathways: Trimebutine undergoes extensive first-pass metabolism, primarily through N-demethylation to form N-Demethyl Trimebutine (nortrimebutine) and a second N-demethylation to form N-didesmethyltrimebutine. scispace.comdrugbank.com By comparing the rate of metabolism of N-Demethyl Trimebutine with its d3-labeled analog, researchers can determine if the cleavage of the N-methyl C-H bond is a rate-limiting step in its subsequent metabolism. A slower rate of metabolism for the d3 compound would indicate a significant KIE and confirm the involvement of specific cytochrome P450 enzymes in this pathway.

Investigating Drug-Target Interactions: N-Demethyl Trimebutine exerts pharmacological effects by interacting with multiple targets, including opioid receptors and ion channels. wikipedia.orgnih.gov While deuteration at a metabolically active site is not expected to directly alter binding affinity, stabilizing the molecule against further metabolism can be advantageous. acs.org By slowing down subsequent metabolic degradation, the d3-analog could allow for more precise in-vitro studies of the compound's direct interactions with its targets, such as voltage-gated sodium channels and calcium channels, without the confounding presence of further metabolites. drugbank.comnih.gov

Table 3: Known Pharmacological Targets of N-Demethyl Trimebutine

This table lists the primary molecular targets through which N-Demethyl Trimebutine is understood to exert its effects.

| Target Class | Specific Target | Action | Reference |

| Opioid Receptors | Mu, Delta, Kappa | Weak Agonist | wikipedia.orgdrugbank.com |

| Ion Channels | Voltage-gated Sodium Channels | Blocker/Inhibitor | nih.gov |

| L-type Calcium Channels | Inhibitor | drugbank.com | |

| Calcium-activated Potassium Channels | Inhibitor | drugbank.com | |

| Muscarinic Receptors | mAChRs (non-selective) | Antagonist | wikipedia.org |

Potential for Integration into Systems Biology Approaches for Metabolic Modeling

Systems biology aims to understand complex biological systems by integrating multiple data types into computational models. Stable isotope tracers are powerful tools in this field for elucidating metabolic flux.

Metabolic Flux Analysis: A study in 1989 used a deuterium-labeled metabolite of Trimebutine to trace the distribution ratios of different metabolic pathways (ester hydrolysis vs. N-demethylation) in animals. nih.govosti.gov This approach is a foundational concept in metabolic modeling. Administering N-Demethyl Trimebutine-d3 and tracking the appearance of its deuterated metabolites over time allows for the precise mapping and quantification of metabolic networks in vivo.

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that visualizes metabolic processes in real-time by tracking the fate of deuterated substrates like glucose. nih.govnih.gov While currently focused on core metabolic pathways, the principles of DMI could theoretically be extended to track the distribution and metabolism of deuterated drugs. Using N-Demethyl Trimebutine-d3 could enable non-invasive, spatiotemporal imaging of where the drug and its metabolites accumulate in the body, providing invaluable data for whole-body pharmacokinetic models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By providing precise quantification of metabolic rates and pathways, data generated using N-Demethyl Trimebutine-d3 can be used to build more sophisticated and predictive PK/PD models. These models are essential for understanding the relationship between a drug's concentration in the body and its pharmacological effect, a cornerstone of modern drug development.

Theoretical and Computational Chemistry Studies on N-Demethyl Trimebutine and its Deuterated Analog

Computational chemistry provides powerful tools to predict and understand the effects of isotopic substitution at a molecular level, complementing experimental research. acs.org

Predicting Kinetic Isotope Effects: Quantum mechanical calculations can be used to model the vibrational frequencies of the C-H and C-D bonds in the N-methyl group of N-Demethyl Trimebutine. These calculations can predict the magnitude of the KIE for its demethylation, helping to guide experimental studies and interpret their results.

Modeling Enzyme and Receptor Binding: Molecular docking and molecular dynamics simulations can be employed to model the interaction of both N-Demethyl Trimebutine and its d3 analog with the active sites of metabolic enzymes (e.g., Cytochrome P450) and pharmacological targets (e.g., opioid receptors). While major changes in binding affinity are not expected, these simulations can investigate if the subtle changes in molecular size and vibrational modes due to deuteration have any minor impact on binding pose or residence time. acs.org

Conformational Analysis: Computational methods can explore the conformational landscape of N-Demethyl Trimebutine. Researchers can determine if deuteration leads to any subtle shifts in the preferred three-dimensional structure of the molecule, which could, in turn, influence its biological activity or metabolic profile.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying N-Demethyl Trimebutine-d3 (hydrochloride) in biological matrices, and how are they optimized?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key parameters include:

- Ionization : Electrospray ionization (ESI) in positive mode for enhanced detection of protonated molecules.